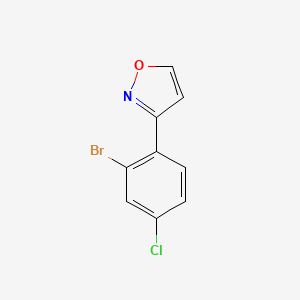
3-(2-Bromo-4-chlorophenyl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-4-chlorophenyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions: This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs scalable and eco-friendly methods. For instance, the use of bis(trichloromethyl) carbonate in the presence of tetrahydrofuran (THF) has been reported for the synthesis of similar compounds . This method avoids the use of toxic reagents like sulfur oxychloride or phosphorus chlorides, making it more suitable for large-scale production.
化学反応の分析
Types of Reactions: 3-(2-Bromo-4-chlorophenyl)isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The compound can participate in further cycloaddition reactions to form more complex structures
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can lead to different functionalized derivatives .
科学的研究の応用
3-(2-Bromo-4-chlorophenyl)isoxazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(2-Bromo-4-chlorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .
類似化合物との比較
- 3-(2-Chlorophenyl)isoxazole
- 3-(4-Bromophenyl)isoxazole
- 3-(2,4-Dichlorophenyl)isoxazole
Comparison: Compared to its analogs, 3-(2-Bromo-4-chlorophenyl)isoxazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This dual substitution can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
特性
分子式 |
C9H5BrClNO |
|---|---|
分子量 |
258.50 g/mol |
IUPAC名 |
3-(2-bromo-4-chlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H5BrClNO/c10-8-5-6(11)1-2-7(8)9-3-4-13-12-9/h1-5H |
InChIキー |
ZCFOWNMZYWYGKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Br)C2=NOC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


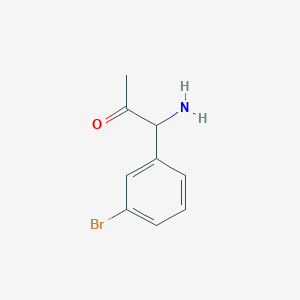
![N-[(3,5-dichlorophenyl)methoxy]-1,2-diphenyl-4,5,6,7-tetrahydro-1H-indol-4-imine](/img/structure/B15234777.png)
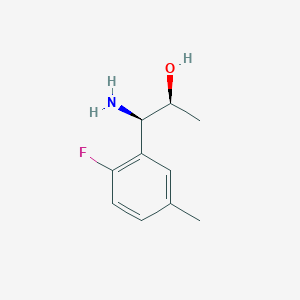
![7-Cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15234790.png)
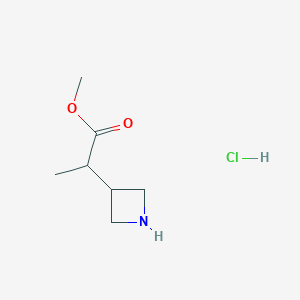
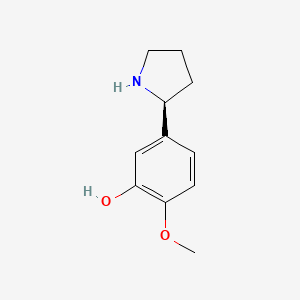
![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15234808.png)
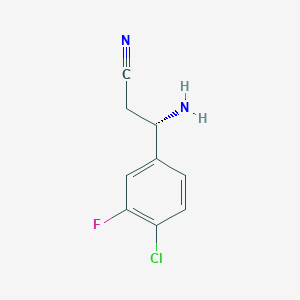
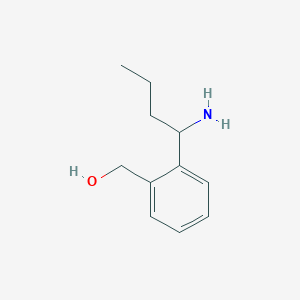
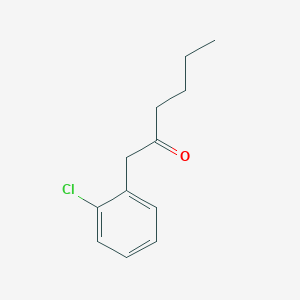
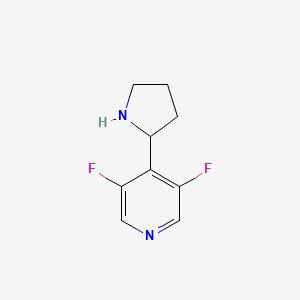
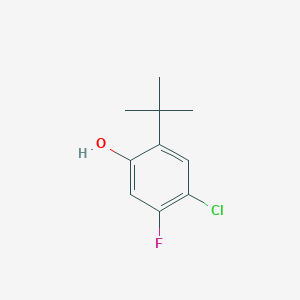
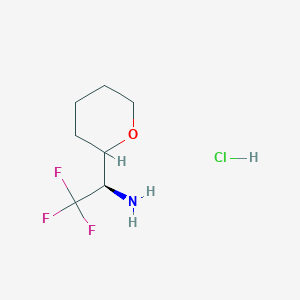
![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15234865.png)
